2,4-Dimethylpentane-2,3,4-triol
Description
2,4-Dimethylpentane-2,3,4-triol is a branched aliphatic triol with the molecular formula C₇H₁₆O₃. Its structure features a pentane backbone substituted with hydroxyl (-OH) groups at positions 2, 3, and 4, and methyl (-CH₃) groups at positions 2 and 4. This unique arrangement of functional groups imparts distinct physicochemical properties, including moderate hydrophilicity (due to hydroxyl groups) and steric hindrance (from methyl branching).
Properties
CAS No. |
79418-09-0 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2,4-dimethylpentane-2,3,4-triol |
InChI |
InChI=1S/C7H16O3/c1-6(2,9)5(8)7(3,4)10/h5,8-10H,1-4H3 |
InChI Key |
AIUFBIQURVCZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(C)(C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpentane-2,3,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 2,4-Dimethylpentane using strong oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes where the starting material, 2,4-Dimethylpentane, is subjected to catalytic oxidation. Catalysts such as platinum or palladium on carbon (Pt/C or Pd/C) can be used to facilitate the reaction, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpentane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Formation of 2,4-Dimethylpentane-2,3,4-trione or corresponding carboxylic acids.
Reduction: Formation of 2,4-Dimethylpentane or partially reduced alcohols.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
2,4-Dimethylpentane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpentane-2,3,4-triol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include oxidation-reduction reactions, substitution reactions, and the formation of hydrogen-bonded complexes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| 2,4-Dimethylpentane-2,3,4-triol | C₇H₁₆O₃ | 3 hydroxyls, 2 methyls | Branched pentane with -OH at C2,3,4 |
| (2R,3S,4S)-pentane-2,3,4-triol | C₅H₁₂O₃ | 3 hydroxyls | Linear pentane with -OH at C2,3,4 |
| 2,4-Dimethylpentane | C₇H₁₆ | 2 methyls | Branched alkane (no hydroxyls) |
| Glycerol (propane-1,2,3-triol) | C₃H₈O₃ | 3 hydroxyls | Linear propane with -OH at C1,2,3 |
| Cholestane-3β,5α,6β-triol | C₂₇H₄₈O₃ | 3 hydroxyls, steroid backbone | Complex tetracyclic structure |
Physicochemical Properties
Boiling Point and Solubility: this compound: Expected to have a higher boiling point than 2,4-dimethylpentane (a hydrocarbon) due to hydrogen bonding from hydroxyl groups. However, its boiling point is likely lower than linear triols like glycerol (290°C) due to reduced hydrogen-bonding efficiency from steric hindrance . 2,4-Dimethylpentane: Boiling point ~80–90°C (estimated for branched C₇H₁₆), with high hydrophobicity . (2R,3S,4S)-pentane-2,3,4-triol: No explicit data, but linear triols typically exhibit higher boiling points than branched analogs.
This contrasts with cholestane-triol, which is highly hydrophobic due to its steroid backbone .
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